An In-depth Technical Guide to the Core Basic Properties of 5-Chloropyrrolo[2,1-f]triazin-4(1H)-one
An In-depth Technical Guide to the Core Basic Properties of 5-Chloropyrrolo[2,1-f]triazin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry, forming the core of notable antiviral and anticancer agents.[1][4] This technical guide focuses on a specific, yet underexplored derivative, 5-Chloropyrrolo[2,1-f]triazin-4(1H)-one. While direct experimental data for this compound is scarce in publicly accessible literature, this document provides a comprehensive overview of its core basic properties by drawing upon established principles of organic chemistry and the known characteristics of the parent scaffold and related analogues. We will delve into its presumed synthesis, physicochemical properties, predicted spectroscopic signatures, and anticipated reactivity, with a particular focus on the influence of the chloro and lactam functionalities. This guide aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds in drug discovery and development.
Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine ring system is a fused bicyclic heterocycle containing a bridgehead nitrogen atom.[1] This unique structural motif has garnered considerable attention in the field of medicinal chemistry due to its presence in a variety of biologically active molecules.[2][3] Notably, it is the core scaffold of the FDA-approved broad-spectrum antiviral drug remdesivir, which has been utilized in the treatment of emerging viral infections.[1] Furthermore, derivatives of this scaffold have shown promise as kinase inhibitors for cancer therapy, exemplified by the approved drug avapritinib.[4] The versatility of the pyrrolo[2,1-f][1][2][3]triazine core allows for diverse substitutions, leading to a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The subject of this guide, 5-Chloropyrrolo[2,1-f]triazin-4(1H)-one, introduces a reactive handle—the chlorine atom—at a key position, suggesting its potential as a versatile intermediate for the synthesis of novel derivatives with unique biological profiles.
Synthesis and Structural Elucidation
Proposed Synthetic Pathway
A logical approach would involve the initial construction of the pyrrolo[2,1-f]triazin-4(1H)-one core, followed by a selective chlorination step. The synthesis of the parent pyrrolotriazinone can be achieved through several reported methods, including the intramolecular cyclization of appropriately substituted pyrrole precursors.[3][5]
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 5-Chloropyrrolo[2,1-f]triazin-4(1H)-one.
Step-by-Step Experimental Protocol (Hypothetical):
-
Synthesis of Pyrrolo[2,1-f]triazin-4(1H)-one:
-
Synthesize 1-aminopyrrole-2-carboxamide from a suitable pyrrole-2-carboxamide precursor via N-amination.[5]
-
React the 1-aminopyrrole-2-carboxamide with a suitable one-carbon synthon, such as an orthoformate, under acidic or thermal conditions to facilitate cyclization to the pyrrolo[2,1-f]triazin-4(1H)-one core.[3]
-
-
Chlorination:
-
Dissolve the synthesized pyrrolo[2,1-f]triazin-4(1H)-one in a suitable aprotic solvent (e.g., dichloromethane, chloroform, or acetonitrile).
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2), portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The choice of chlorinating agent and reaction conditions will be crucial for achieving regioselectivity at the C5 position.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and purify the crude product by column chromatography on silica gel to isolate 5-Chloropyrrolo[2,1-f]triazin-4(1H)-one.
-
Predicted Physicochemical Properties
The introduction of a chlorine atom and a carbonyl group is expected to significantly influence the physicochemical properties of the parent pyrrolo[2,1-f]triazine scaffold.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₆H₄ClN₃O | Based on the chemical structure. |
| Molecular Weight | ~169.57 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Typical for small organic molecules of this type. |
| Melting Point | Moderately high | The planar, heterocyclic structure and polar lactam group would contribute to strong intermolecular forces. |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone) | The lactam group provides some polarity, but the overall heterocyclic system is largely nonpolar. |
| pKa | Weakly acidic | The N-H proton of the lactam is expected to have some acidic character. |
Spectroscopic Characterization (Predicted)
The structural features of 5-Chloropyrrolo[2,1-f]triazin-4(1H)-one would give rise to characteristic spectroscopic signatures.
-
¹H NMR: The spectrum would likely show signals for the three protons on the pyrrole ring. The chemical shifts would be influenced by the electron-withdrawing effects of the triazinone ring and the chlorine atom.
-
¹³C NMR: The spectrum would display six distinct signals corresponding to the carbon atoms of the bicyclic system. The carbonyl carbon of the lactam would appear at a characteristic downfield shift (around 160-170 ppm). The carbon bearing the chlorine atom (C5) would also be significantly shifted.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the lactam carbonyl group would be expected in the region of 1680-1720 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Reactivity and Mechanistic Insights
The chemical reactivity of 5-Chloropyrrolo[2,1-f]triazin-4(1H)-one is expected to be dominated by the presence of the α-chloro lactam moiety. This functionality renders the C5 position highly susceptible to nucleophilic attack.
Caption: Key reactivity of 5-Chloropyrrolo[2,1-f]triazin-4(1H)-one.
Nucleophilic Substitution at the C5 Position
The carbon atom at the C5 position is doubly activated by the adjacent electron-withdrawing carbonyl group and the electronegative chlorine atom. This makes it an excellent electrophilic site for nucleophilic substitution reactions.[6] This reactivity is analogous to that of α-haloketones and α-haloamides, which are known to be versatile precursors in organic synthesis.[7][8]
A wide range of nucleophiles can be envisioned to displace the chloride ion, including:
-
N-nucleophiles: Amines, anilines, and other nitrogen-containing heterocycles.
-
O-nucleophiles: Alcohols, phenols, and carboxylates.
-
S-nucleophiles: Thiols and thiophenols.
-
C-nucleophiles: Grignard reagents, organolithiums, and enolates.
The reaction likely proceeds through a standard nucleophilic addition-elimination mechanism, similar to nucleophilic aromatic substitution on electron-deficient heteroaromatic systems.[9]
Self-Validating Experimental Protocol for Nucleophilic Substitution:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-Chloropyrrolo[2,1-f]triazin-4(1H)-one (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Nucleophile: Add the desired nucleophile (1.1-1.5 equivalents) to the reaction mixture. If the nucleophile is an amine, a non-nucleophilic base (e.g., diisopropylethylamine) may be added to scavenge the HCl generated.
-
Reaction Conditions: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures, depending on the nucleophilicity of the attacking species) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Characterization: The structure of the purified product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to validate the successful substitution at the C5 position.
Potential Applications in Drug Discovery
The inherent reactivity of the C-Cl bond in 5-Chloropyrrolo[2,1-f]triazin-4(1H)-one makes it a valuable intermediate for the synthesis of a library of derivatives for screening in various biological assays. The introduction of diverse functionalities at the C5 position can modulate the compound's steric and electronic properties, potentially leading to interactions with a range of biological targets.
Given the established biological activities of the pyrrolo[2,1-f][1][2][3]triazine scaffold, derivatives of 5-Chloropyrrolo[2,1-f]triazin-4(1H)-one could be explored for:
-
Antiviral Activity: By mimicking the core structure of remdesivir, novel derivatives could be designed to target viral polymerases or other essential viral enzymes.[1]
-
Kinase Inhibition: The scaffold's proven utility in targeting kinases suggests that new analogues could be developed as potent and selective kinase inhibitors for cancer therapy.[4]
-
Other Therapeutic Areas: The diverse biological activities reported for this scaffold warrant broader screening against other therapeutic targets.
The presence of the α-chloro lactam moiety itself may impart specific biological activities, as α-halo carbonyl compounds are known to act as covalent inhibitors by reacting with nucleophilic residues in enzyme active sites.[10]
Conclusion
5-Chloropyrrolo[2,1-f]triazin-4(1H)-one represents a promising yet underexplored molecule within the medicinally significant class of pyrrolo[2,1-f][1][2][3]triazines. While direct experimental data is limited, this technical guide has provided a comprehensive overview of its predicted basic properties, including its synthesis, physicochemical characteristics, spectroscopic signatures, and reactivity. The key feature of this molecule is the reactive α-chloro lactam functionality, which makes it a versatile building block for the synthesis of a wide array of novel derivatives. The insights provided herein are intended to stimulate further research into this and related compounds, with the ultimate goal of unlocking their full potential in the development of new therapeutic agents.
References
-
Chaudhary, S., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17. [Link]
-
Kovaleva, E. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7789. [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. [Link]
-
Kim, J., et al. (2016). Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1680-1687. [Link]
-
Pace, V., & Holzer, W. (2013). The Fascinating Chemistry of α-Haloamides. ChemistryOpen, 2(3), 100-118. [Link]
-
Singh, M., & Singh, J. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(12), 2135-2155. [Link]
-
Chaudhary, S., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17. [Link]
-
Cesare, V., et al. (2002). A High-Yielding General Synthesis of α-Lactams (Aziridinones). Synthesis, 2002(13), 1736-1738. [Link]
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]
-
Honma, M., et al. (2013). A reaction mechanism-based prediction of mutagenicity: α-halo carbonyl compounds adduct with DNA by SN2 reaction. Journal of Toxicological Sciences, 38(5), 747-756. [Link]
-
Gomtsyan, A., et al. (2002). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. Journal of Heterocyclic Chemistry, 39(6), 1167-1172. [Link]
-
Kim, J., et al. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][6]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1680-1687. [Link]
-
Khan Academy. (2019). Nucleophilic aromatic substitution. [Link]
-
Szabó, K. J. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(18), 4239. [Link]
-
Jackson, A., et al. (1987). The acid-mediated ring opening reactions of α-aryl-lactams. Journal of the Chemical Society, Perkin Transactions 1, 2543-2548. [Link]
-
The Organic Chemistry Tutor. (2019). Alpha Halogenation of Carbonyl Compounds. [Link]
-
Tantillo, D. J., Houk, K. N., Hoffman, R. V., & Tao, J. (1999). The Origins of Regio- and Stereoselectivity in Acid-Promoted Reactions of α-Lactams. The Journal of Organic Chemistry, 64(11), 3830–3837. [Link]
-
Warren, J. D., et al. (2022). Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling of Pyrrolo[2,1-f][1][2][3]triazin-4-amine. The Journal of Organic Chemistry, 87(15), 10012-10022. [Link]
-
Brown, D. J., & Nagamatsu, T. (1977). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, 1585-1590. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. [Link]
-
Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 875-884. [Link]
Sources
- 1. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies [mdpi.com]
- 2. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 3. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
